2-Amino-3-(6-fluoro-7-methyl-1H-indol-2-yl)propanoic acid
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Overview
Description
2-Amino-3-(6-fluoro-7-methyl-1H-indol-2-yl)propanoic acid is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring . The introduction of the fluoro and methyl groups can be achieved through selective halogenation and alkylation reactions. The final step involves the addition of the amino acid side chain through a condensation reaction with a suitable amino acid derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-(6-fluoro-7-methyl-1H-indol-2-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-2,3-dione derivatives.
Reduction: Reduction of the indole ring can lead to the formation of indoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Major Products Formed
The major products formed from these reactions include various substituted indole derivatives, which can have different biological activities and properties .
Scientific Research Applications
2-Amino-3-(6-fluoro-7-methyl-1H-indol-2-yl)propanoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Amino-3-(6-fluoro-7-methyl-1H-indol-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind to various receptors and enzymes, modulating their activity. For example, it can act as an agonist or antagonist at serotonin receptors, influencing neurotransmission and other physiological processes . Additionally, its ability to undergo electrophilic substitution reactions enables it to form covalent bonds with target proteins, affecting their function .
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-(1H-indol-3-yl)propanoic acid:
2-Amino-3-(5-fluoro-1H-indol-3-yl)propanoic acid: This compound has a similar structure but with the fluoro group at a different position on the indole ring.
Uniqueness
The presence of the fluoro and methyl groups in 2-Amino-3-(6-fluoro-7-methyl-1H-indol-2-yl)propanoic acid imparts unique chemical and biological properties. These substituents can influence the compound’s reactivity, binding affinity, and overall biological activity, making it distinct from other similar compounds .
Properties
Molecular Formula |
C12H13FN2O2 |
---|---|
Molecular Weight |
236.24 g/mol |
IUPAC Name |
2-amino-3-(6-fluoro-7-methyl-1H-indol-2-yl)propanoic acid |
InChI |
InChI=1S/C12H13FN2O2/c1-6-9(13)3-2-7-4-8(15-11(6)7)5-10(14)12(16)17/h2-4,10,15H,5,14H2,1H3,(H,16,17) |
InChI Key |
CTBXBYYVMYQDTK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=C1NC(=C2)CC(C(=O)O)N)F |
Origin of Product |
United States |
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